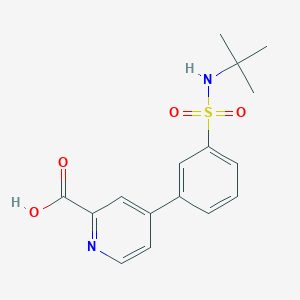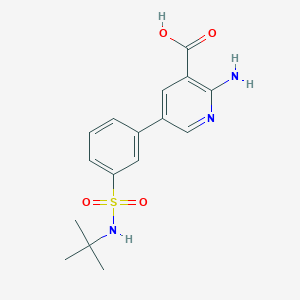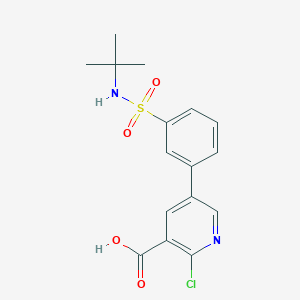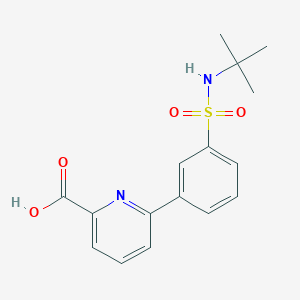
6-(3-t-Butylsulfamoylphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-t-Butylsulfamoylphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique structure, which combines a picolinic acid moiety with a t-butylsulfamoylphenyl group. This combination imparts distinct chemical and biological properties to the compound, making it a subject of interest in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-t-Butylsulfamoylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-t-butylsulfamoylphenyl derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions and ensure consistency.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-t-Butylsulfamoylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-(3-t-Butylsulfamoylphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and effects on cell function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can bind to enzymes, altering their activity and affecting metabolic pathways.
Modulate Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Inhibit Protein Function: The compound can inhibit the function of certain proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A simpler compound with a similar core structure but lacking the t-butylsulfamoylphenyl group.
6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid: A related compound with an amino group instead of a carboxylic acid group.
Uniqueness
6-(3-t-Butylsulfamoylphenyl)picolinic acid is unique due to its combination of a picolinic acid moiety with a t-butylsulfamoylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOMHPJGMNKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
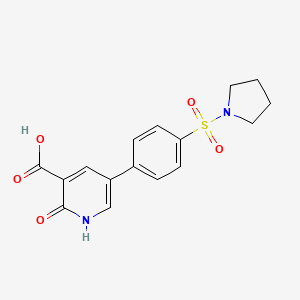
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395290.png)
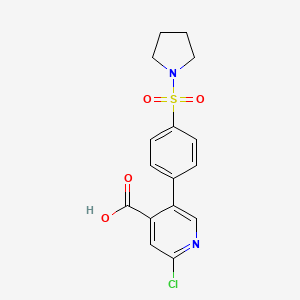
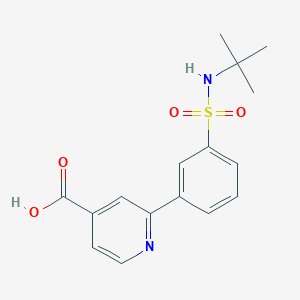
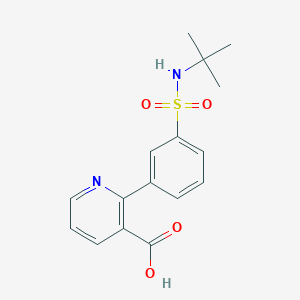
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395329.png)
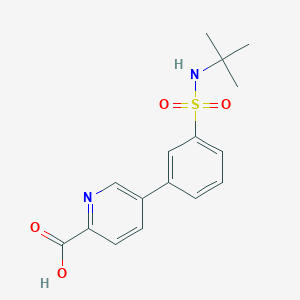
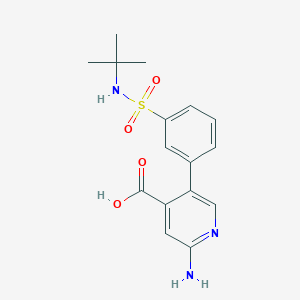
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395349.png)
